molecular formula C5H5NO3 B1611620 5-Amino-furan-2-carboxylic acid CAS No. 24007-99-6

5-Amino-furan-2-carboxylic acid

Cat. No.: B1611620
CAS No.: 24007-99-6
M. Wt: 127.1 g/mol
InChI Key: WEZNQSRTDPKLDH-UHFFFAOYSA-N
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Description

5-Amino-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZNQSRTDPKLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484279
Record name 5-AMINO-FURAN-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24007-99-6
Record name 5-AMINO-FURAN-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review on the reactivity of amino-furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Amino-Furan Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Amino-Furan Scaffold

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of an amino group onto the furan ring dramatically modulates its electronic properties and reactivity, unlocking a rich and diverse chemical space for exploration. Amino-furans are not merely functionalized furans; they are a distinct class of compounds with unique reactivity profiles that make them powerful building blocks for complex molecular architectures.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the reactivity of amino-furan derivatives. We will delve into the electronic underpinnings of their behavior, survey their key reaction classes, and provide practical, field-proven insights and protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these valuable scaffolds.

The Electronic Heart of Reactivity

To understand the reactivity of amino-furans, we must first appreciate the electronic nature of the furan ring and the profound influence of the amino substituent. Furan itself is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[5] The oxygen heteroatom participates in the π-system by donating a lone pair of electrons, increasing the electron density at the carbon atoms.

The introduction of an amino group (—NH₂, —NHR, —NR₂) further enhances this electron-rich character. As a powerful electron-donating group, the nitrogen atom's lone pair delocalizes into the furan ring through resonance. This has two major consequences:

  • Increased Nucleophilicity: The overall electron density of the ring is substantially increased, making amino-furans highly susceptible to attack by electrophiles.

  • Directing Effects: The electron density is not distributed uniformly. Resonance structures show a significant increase in electron density at the C3 and C5 positions. For a 2-aminofuran, the C5 position becomes the most nucleophilic and the primary site for electrophilic attack.

This enhanced and directed reactivity is the foundation for the synthetic utility of amino-furans.

Core Reactivity Classes of Amino-Furan Derivatives

The unique electronic structure of amino-furans gives rise to a diverse range of chemical transformations. The most synthetically important of these are electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS)

Amino-furans readily undergo electrophilic aromatic substitution reactions, often under much milder conditions than furan or benzene.[6] The amino group is a potent activating group, and as predicted by resonance theory, substitution occurs preferentially at the position para to the amino group (the C5 position for a 2-aminofuran).

The general mechanism involves the attack of the electron-rich furan ring on an electrophile (E⁺), forming a stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring. The stability of this intermediate is key; the positive charge can be delocalized onto both the ring oxygen and the amino nitrogen, which accounts for the high reaction rate.

EAS_Mechanism cluster_start Amino-Furan + Electrophile cluster_intermediate Sigma Complex (Resonance Stabilized) cluster_product Substituted Product start_label 2-Aminofuran furan_start sigma_complex furan_start->sigma_complex Attack at C5 plus1 + electrophile E⁺ intermediate_label Cationic Intermediate furan_product sigma_complex->furan_product -H⁺ product_label 5-Substituted-2-aminofuran plus2 + proton H⁺

Caption: Mechanism of Electrophilic Aromatic Substitution on 2-Aminofuran.

Common EAS reactions like halogenation, nitration, and Friedel-Crafts acylation can be performed, although the high reactivity can sometimes lead to polysubstitution or decomposition, requiring careful control of reaction conditions.[7]

Cycloaddition Reactions: The Diels-Alder Reaction

Amino-furans are exceptional dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The electron-donating amino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, facilitating a rapid reaction with electron-deficient dienophiles (alkenes or alkynes with electron-withdrawing groups).[8]

These reactions are highly valuable as they allow for the rapid construction of complex, three-dimensional bicyclic structures from simple, flat starting materials. A key feature of the Diels-Alder reaction with furans is the formation of an oxa-bridged cycloadduct.

Intermolecular Diels-Alder: In this variant, the amino-furan and the dienophile are separate molecules. The reaction proceeds with high regioselectivity, which can be predicted by Frontier Molecular Orbital (FMO) theory. The interaction between the furan's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is the dominant factor.[8] For instance, the reaction of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles consistently places the electron-withdrawing group of the dienophile ortho to the amino group in the final product after rearrangement.[8]

Intramolecular Diels-Alder (IMDAF): When the dienophile is tethered to the furan ring, an intramolecular reaction can occur. This is a powerful strategy for synthesizing complex polycyclic systems, particularly nitrogen-containing alkaloids.[9][10] The success and stereochemical outcome of the IMDAF reaction are highly dependent on the nature and length of the tether connecting the diene and dienophile.[10] The initially formed oxa-bridged cycloadducts are often unstable and can undergo rearrangement, ring-opening, or dehydration to yield more stable products like substituted anilines, phenols, or dihydroindoles.[8][9]

IMDAF_Workflow start 2-Amidofuran with Tethered Dienophile thermolysis Thermolysis or Lewis Acid Catalysis start->thermolysis Heat / Catalyst cycloadduct Initial Oxa-Bridged [4+2] Cycloadduct thermolysis->cycloadduct IMDAF Reaction rearrangement Nitrogen-Assisted Ring Opening cycloadduct->rearrangement Spontaneous or Catalyzed product Rearranged Polycyclic Product (e.g., Hexahydroindolinone) rearrangement->product Deprotonation or Dehydration

Caption: General workflow for the Intramolecular Diels-Alder Furan (IMDAF) reaction.

Synthetic Methodologies for Amino-Furan Derivatives

The utility of amino-furans has driven the development of numerous synthetic strategies. The choice of method often depends on the desired substitution pattern and the stability of the target molecule.

Comparative Data for Amino-Furan Synthesis
Synthetic MethodKey ReactantsCatalyst/ConditionsYield RangeReference
Feist-Benary Reaction α-Halo ketone, β-KetoesterBase (e.g., Et₃N, K₂CO₃)Moderate to Good[7]
Multicomponent Reaction Aldehyde, Isocyanide, AlkyneMetal catalysts (e.g., CuI)58-89%[11][12]
Sulfur-Promoted Redox Condensation Enaminone, Methylene NitrileElemental Sulfur (S₈)Good to Excellent[11][13]
Tandem Catalysis N-sulfonyl-1,2,3-triazole, Propargyl alcoholRh(II) and Au(I) catalystsGood to Excellent[14]
Carbenoid-Mediated [3+2] Cycloaddition Copper carbenoid, EnamineCopper catalystGood to Excellent[15]
Detailed Experimental Protocols

Protocol 1: Synthesis of a Substituted 2-Aminofuran via Feist-Benary Reaction [7]

This protocol provides a general guideline for synthesizing a 2-aminofuran. The specific reactants and conditions may require optimization.

  • Materials:

    • α-Halo ketone (1.0 eq)

    • β-Ketoester or β-diketone (1.1 eq)

    • Base (e.g., triethylamine, potassium carbonate) (1.5 eq)

    • Anhydrous solvent (e.g., ethanol, DMF, acetonitrile)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the β-ketoester/β-diketone and the anhydrous solvent.

    • Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.

    • Slowly add a solution of the α-halo ketone in the anhydrous solvent to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Trustworthiness Note: The Feist-Benary reaction can sometimes yield isomeric furans or stable hydroxydihydrofuran intermediates.[7] Complete dehydration is crucial and may require adjusting reaction time, temperature, or using a dehydrating agent. Running the reaction under an inert atmosphere is recommended to prevent the decomposition of the often-sensitive 2-aminofuran product.[7]

Protocol 2: Copper(I)-Catalyzed Three-Component Synthesis of a 3-Aminofuran [12]

This method offers an efficient one-pot synthesis of substituted 3-aminofurans.

  • Materials:

    • 2-Ketoaldehyde (e.g., phenylglyoxal) (1.0 eq)

    • Secondary amine (1.1 eq)

    • Terminal alkyne (1.2 eq)

    • Copper(I) iodide (CuI) (5 mol%)

    • Ionic liquid (e.g., 1-Butyl-3-methylimidazolium hexafluorophosphate, [bmim][PF₆])

    • Diethyl ether

  • Procedure:

    • In a reaction vessel, combine the 2-ketoaldehyde, secondary amine, terminal alkyne, and CuI (5 mol%) in the ionic liquid [bmim][PF₆].

    • Stir the reaction mixture vigorously at the specified temperature (often room temperature) for approximately 7 hours or until TLC indicates completion.

    • Upon completion, add diethyl ether to the mixture to precipitate the product.

    • Isolate the 3-aminofuran product by filtration. The ionic liquid can often be recovered and reused.

    • Wash the solid product with cold diethyl ether and dry under vacuum.

Applications in Drug Development

The amino-furan scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1][3] Its ability to form hydrogen bonds, participate in π-stacking interactions, and act as a bioisostere for other aromatic systems makes it highly attractive for drug design.[16]

  • Anticancer Agents: Many amino-benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines. The position and nature of substituents on both the furan and benzene rings significantly influence their potency.[17]

  • Antimicrobial Agents: Furan derivatives, including those with amino functionalities, have a long history as antimicrobial agents. Nitrofurantoin, for example, is a well-known antibacterial used for urinary tract infections.[1] The amino-furan core is being explored for new antibiotics and antifungals.[18]

  • Enzyme Inhibitors: The structural features of amino-furans make them suitable for targeting the active sites of enzymes. They have been incorporated into inhibitors of kinases, cyclooxygenases (COX), and other enzymes relevant to inflammation and cancer.[1][16]

Conclusion and Future Outlook

Amino-furan derivatives represent a class of heterocyclic compounds with immense synthetic potential. Their heightened and directed reactivity, particularly in electrophilic substitution and Diels-Alder cycloadditions, provides reliable pathways to complex molecular architectures relevant to the pharmaceutical and materials industries. While challenges such as product stability must be carefully managed, modern synthetic methods continue to expand the accessibility and diversity of these valuable building blocks.[7] Future research will undoubtedly focus on developing even more efficient and stereoselective catalytic methods for their synthesis and on exploring their application in novel therapeutic areas and advanced functional materials.

References

  • Padwa, A. (n.d.). Diels-Alder reactions of 2-amino- and 2-amidofurans and their application to alkaloid synthesis. ProQuest.
  • Wang, Y., et al. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Aminofurans.
  • BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans.
  • Cheng, X., et al. (2016). Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols. RSC Publishing.
  • Padwa, A., et al. (n.d.). Cycloaddition−Rearrangement Sequence of 2-Amido Substituted Furans as a Method of Synthesizing Hexahydroindolinones. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition.
  • Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC.
  • Padwa, A., et al. (2002). Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. PubMed.
  • BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • Slideshare. (n.d.). Applications of furan and its derivative.
  • BenchChem. (n.d.). Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation.
  • Caruso, U., et al. (2008). Synthesis, structure and reactivity of amino-benzodifurane derivatives. ScienceDirect.
  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?.
  • BenchChem. (n.d.). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.
  • Mantu, D., et al. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Furan: A Promising Scaffold for Biological Activity.
  • Sydnes, L. K. (2014). Synthesis and Reactivity of 4-Amino-Substituted Furfurals. The Journal of Organic Chemistry.
  • ResearchGate. (2025). A Study of 2-Aminofurans.
  • ChemicalBook. (2022). Electrophilic Reactions of Furan.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

Methodological & Application

Scalable Synthesis of 5-Amino-furan-2-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-furan-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, coupled with the versatile amino and carboxylic acid functional groups, makes it an attractive scaffold for the design of novel pharmaceuticals and functional polymers. The development of scalable and efficient synthetic routes to this compound is crucial for enabling its widespread use in research and commercial applications. This application note provides detailed protocols for two distinct and scalable synthetic pathways to this compound, designed to be robust and reproducible in a laboratory setting. The presented methods are the Hofmann Rearrangement of a furan-2,5-dicarboxylic acid derivative and the reduction of a 5-nitrofuran intermediate.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges due to the electronic nature of the furan ring and the potential for competing side reactions. Two primary strategies have been identified and are detailed below, each with its own set of advantages and considerations for scalability.

Route A: Synthesis via Hofmann Rearrangement

This pathway commences with the readily available furan-2,5-dicarboxylic acid and proceeds through a selective mono-amidation followed by a Hofmann rearrangement. The key advantage of this route is the use of a common starting material and a well-established name reaction.

Route B: Synthesis via Reduction of a 5-Nitro Intermediate

This classic approach involves the nitration of a furan-2-carboxylic acid derivative, followed by the reduction of the nitro group to the desired amine. This method is often high-yielding and utilizes well-understood chemical transformations, making it suitable for large-scale production.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations in each route.

Diagram 1: Synthetic Route A via Hofmann Rearrangement

A Furan-2,5-dicarboxylic acid B 5-(Aminocarbonyl)furan-2-carboxylic acid A->B Selective Mono-amidation C This compound B->C Hofmann Rearrangement

Caption: Overall workflow for the synthesis of this compound via Hofmann Rearrangement.

Diagram 2: Synthetic Route B via Reduction of a 5-Nitro Intermediate

D Furan-2-carboxylic acid E 5-Nitro-furan-2-carboxylic acid D->E Nitration F This compound E->F Reduction

Caption: Overall workflow for the synthesis of this compound via reduction of a nitro intermediate.

Detailed Application Notes and Protocols

The following sections provide detailed, step-by-step protocols for the scalable synthesis of this compound.

Protocol 1: Synthesis of this compound via Hofmann Rearrangement

This protocol is divided into two main stages: the selective mono-amidation of furan-2,5-dicarboxylic acid and the subsequent Hofmann rearrangement.

Part 1: Selective Mono-amidation of Furan-2,5-dicarboxylic Acid

The regioselective mono-amidation of furan-2,5-dicarboxylic acid can be achieved using a coupling reagent to activate one carboxylic acid group selectively, followed by the addition of an amine source.[1]

Materials:

  • Furan-2,5-dicarboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 7N in Methanol)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2,5-dicarboxylic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the solution, followed by the portion-wise addition of TBTU (1.05 eq) over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour to ensure the formation of the activated mono-ester.

  • Amidation: To the solution containing the activated intermediate, slowly add a solution of ammonia in methanol (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-amide.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-(aminocarbonyl)furan-2-carboxylic acid.

Part 2: Hofmann Rearrangement of 5-(Aminocarbonyl)furan-2-carboxylic acid

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[2][3]

Materials:

  • 5-(Aminocarbonyl)furan-2-carboxylic acid

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water

Experimental Procedure:

  • Preparation of Sodium Hypobromite Solution: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water. Stir until the bromine color disappears.

  • Reaction Setup: In a round-bottom flask, dissolve 5-(aminocarbonyl)furan-2-carboxylic acid (1.0 eq) in methanol. Cool the solution to 0 °C.

  • Rearrangement: Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 1: Summary of Quantitative Data for Hofmann Rearrangement Route

ParameterValue
Starting MaterialFuran-2,5-dicarboxylic acid
Key Intermediate5-(Aminocarbonyl)furan-2-carboxylic acid
Final ProductThis compound
Overall Yield (Typical)60-70%
Purity (after purification)>98%

Protocol 2: Synthesis of this compound via Reduction of a 5-Nitro Intermediate

This protocol involves the nitration of furan-2-carboxylic acid followed by the reduction of the resulting 5-nitrofuran-2-carboxylic acid.

Part 1: Nitration of Furan-2-carboxylic Acid

The nitration of furan-2-carboxylic acid can be achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Materials:

  • Furan-2-carboxylic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

Experimental Procedure:

  • Nitrating Mixture: In a flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice-salt bath to maintain a temperature below 0 °C.

  • Nitration: In a separate flask, dissolve furan-2-carboxylic acid (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Slowly add the pre-cooled nitrating mixture to the solution of furan-2-carboxylic acid, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 5-nitro-furan-2-carboxylic acid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Part 2: Reduction of 5-Nitro-furan-2-carboxylic Acid

The reduction of the nitro group can be accomplished using various methods, with catalytic hydrogenation being a scalable and clean option.[4][5]

Materials:

  • 5-Nitro-furan-2-carboxylic acid

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Experimental Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-furan-2-carboxylic acid (1.0 eq) in methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford high-purity this compound.

Table 2: Summary of Quantitative Data for Nitro-Reduction Route

ParameterValue
Starting MaterialFuran-2-carboxylic acid
Key Intermediate5-Nitro-furan-2-carboxylic acid
Final ProductThis compound
Overall Yield (Typical)75-85%
Purity (after purification)>99%

Safety and Handling Precautions

  • Hofmann Rearrangement: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so careful temperature control is essential.

  • Nitration: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Handle with extreme caution in a fume hood, wearing appropriate PPE. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area away from ignition sources. Handle pyrophoric catalysts such as Raney Nickel with care under an inert atmosphere.

Conclusion

The two scalable synthesis protocols detailed in this application note provide reliable methods for the preparation of this compound. The choice of route will depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and desired purity. The Hofmann rearrangement offers a pathway from a common bio-derived dicarboxylic acid, while the nitro-reduction route provides a high-yielding and well-established alternative. By following these detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block for their scientific endeavors.

References

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC, 2015(vii), 113-121.
  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (2024). Hofmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Grokipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Shinde, S. B., et al. (2022). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry, 24(1), 187-194.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1511.
  • PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Retrieved from [Link]

  • Google Patents. (2015). CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass.
  • ResearchGate. (2018). 5- Nitro-2-Furoic Acid. Retrieved from [Link]

Sources

Advanced Protocol: 5-Amino-furan-2-carboxylic Acid Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 5-Amino-furan-2-carboxylic acid as a building block in heterocyclic synthesis Content Type: Application Notes and Protocols

Executive Summary

This compound is a highly reactive, electron-rich building block used to synthesize fused heterocyclic systems, particularly furo[2,3-d]pyrimidines , which are bioisosteres of purines and quinazolines. These scaffolds are critical in the development of kinase inhibitors (e.g., EGFR, VEGFR-2) and antifolates.

Critical Stability Warning: The free acid (5-amino-2-furoic acid) is inherently unstable and prone to rapid decarboxylation and polymerization upon exposure to air or acidic conditions. Consequently, this guide focuses on the methyl ester derivative (Methyl 5-aminofuran-2-carboxylate) and its in situ generation from stable nitro-precursors. Successful utilization requires strict adherence to temperature controls and inert atmosphere handling.

Strategic Considerations & Building Block Synthesis

The Stability Paradox

Direct usage of the free amino acid is operationally difficult. The strategic workaround involves two approaches:

  • Masked Precursors: Using Methyl 5-nitro-2-furoate and reducing it immediately prior to cyclization.

  • Protected Forms: Using N-protected derivatives (e.g., acetamides) if the amine is not the primary reaction center.

Protocol A: Chemoselective Synthesis of Methyl 5-Aminofuran-2-carboxylate

Objective: Reduce the nitro group without saturating the sensitive furan ring.

Reagents:

  • Methyl 5-nitro-2-furoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (Anhydrous)

  • Hydrogen gas (Balloon pressure) or Hydrazine hydrate (Transfer hydrogenation)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-nitro-2-furoate (1.71 g, 10 mmol) in anhydrous methanol (50 mL) in a three-neck round-bottom flask flushed with Argon.

  • Catalyst Addition: Carefully add 10% Pd/C (170 mg) under an argon stream. Caution: Pd/C is pyrophoric.

  • Reduction:

    • Method A (Hydrogenation): Purge the system with

      
       gas and stir under a hydrogen balloon at room temperature for 2–4 hours. Monitor strictly by TLC (Hexane:EtOAc 3:1) to prevent over-reduction of the furan double bonds.
      
    • Method B (Transfer Hydrogenation - Recommended for Selectivity): Add hydrazine hydrate (5.0 eq) dropwise at 0°C, then reflux for 30 mins. This often yields higher chemoselectivity for the nitro group over the furan ring.

  • Isolation: Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen/Argon). Wash with cold methanol.

  • Immediate Use: Concentrate the filtrate in vacuo at <30°C. Do not store. The resulting yellow oil (Methyl 5-aminofuran-2-carboxylate) oxidizes rapidly (turning dark brown). Proceed immediately to the cyclization step.

Application 1: Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones

This is the most high-value application of the scaffold. The amino-furan ester reacts with isothiocyanates or isocyanates to form a urea intermediate, which then cyclizes.

Pathway Visualization

FuroPyrimidineSynthesis Nitro Methyl 5-nitro-2-furoate Amino Methyl 5-aminofuran-2-carboxylate (Unstable Intermediate) Nitro->Amino Pd/C, H2 (Chemoselective Red.) Urea Urea Intermediate Amino->Urea + Isocyanate RT, 1h Isocyanate Aryl Isocyanate (R-NCO) Isocyanate->Urea Cyclization Base-Mediated Cyclization (NaOH/EtOH) Urea->Cyclization Reflux Product Furo[2,3-d]pyrimidin-4(3H)-one Cyclization->Product - MeOH

Caption: Workflow for the conversion of nitro-furoate to fused furopyrimidine scaffolds via urea intermediates.

Protocol B: The Urea-Cyclization Route

Reagents:

  • Freshly prepared Methyl 5-aminofuran-2-carboxylate (10 mmol)

  • Phenyl isocyanate (1.1 eq)

  • Pyridine (Catalytic) or Et3N

  • Ethanol (Solvent)[1]

  • 2N NaOH (Aqueous)

Step-by-Step Methodology:

  • Urea Formation: To the solution of the freshly prepared amino ester in Ethanol (20 mL), add Phenyl isocyanate (1.31 g, 11 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. A solid precipitate (the urea intermediate) typically forms.

  • Verification: TLC should show the disappearance of the amino ester spot.[2]

  • Cyclization: Add 2N NaOH (5 mL) directly to the reaction mixture and heat to reflux (80°C) for 3–6 hours.

    • Mechanism: The amide nitrogen of the urea attacks the ester carbonyl, releasing methanol and closing the pyrimidine ring.

  • Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH 4–5. The product, 3-phenylfuro[2,3-d]pyrimidin-4(3H)-one , will precipitate.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Application 2: Isothiocyanate Generation

Converting the amino group to an isothiocyanate (-NCS) creates a versatile electrophile for making thioureas or further heterocycles (e.g., thiohydantoins).

Protocol C: The Dithiocarbamate Route

Reagents:

  • Methyl 5-aminofuran-2-carboxylate[3][4][5]

  • 
     (Carbon disulfide)[6][7]
    
  • Et3N (Triethylamine)

  • Tosyl Chloride (TsCl) or DCC (Desulfurizing agent)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: Dissolve the amine (10 mmol) in THF (20 mL). Add Et3N (2.0 eq) followed by

    
     (5.0 eq) dropwise at 0°C. Stir for 2 hours until the dithiocarbamate salt forms (often a yellow/orange suspension).
    
  • Desulfurization: Cool to 0°C. Add Tosyl Chloride (1.0 eq) dissolved in THF dropwise.

    • Note: TsCl acts as a mild desulfurizing agent, avoiding the toxicity of thiophosgene.

  • Reaction: Stir for 1 hour at room temperature.

  • Work-up: Filter off the ammonium salts. Concentrate the filtrate. The resulting Methyl 5-isothiocyanatofuran-2-carboxylate is a pungent oil that should be used immediately for coupling with amines.

Quantitative Data Summary

Reaction TypePrecursorReagentConditionsTypical YieldKey Challenge
Nitro Reduction Methyl 5-nitro-2-furoateH2, Pd/CMeOH, RT, 2h85-95%Over-reduction of furan ring
Urea Formation Methyl 5-amino-2-furoatePhenyl IsocyanateEtOH, 0°C70-85%Oxidation of amine if not fresh
Furopyrimidine Cyclization Urea IntermediateNaOH (aq)Reflux, 4h60-75%Hydrolysis of ester (side reaction)
Isothiocyanate Synthesis Methyl 5-amino-2-furoateCS2, TsClTHF, 0°C55-70%Polymerization of isothiocyanate

Expert Tips & Troubleshooting

  • Handling the Amine: Never rotary evaporate the amino ester to complete dryness if heating >30°C. Always keep a trace of solvent or use immediately. If storage is absolute, store as the HCl salt (precipitate with HCl/Dioxane), which is stable for months at -20°C.

  • Monitoring Reduction: The disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (often characteristic of amino-furans) on TLC under UV indicates success.

  • Alternative Cyclization: If the NaOH mediated cyclization fails (due to ester hydrolysis), use POCl3 (Phosphorus oxychloride) for cyclodehydration, though this is harsher and less compatible with sensitive functional groups.

References

  • Synthesis of Furo[2,3-d]pyrimidines: BenchChem Technical Guide. "Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives." Link

  • Nitro Reduction Protocols: RSC Advances. "Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis." Link

  • Isothiocyanate Chemistry: Organic Chemistry Portal. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Link

  • Stability Data: PubChem. "this compound methyl ester Compound Summary." Link

Sources

Polymerization techniques using 5-amino-furan-2-carboxylic acid monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization Architectures for 5-Amino-Furan-2-Carboxylic Acid (5-AFCA)

Abstract

This guide details the polymerization protocols for This compound (5-AFCA) , a bio-based heteroaromatic monomer. Unlike its aliphatic analog (5-aminomethyl-2-furoic acid), 5-AFCA possesses an amine directly attached to the furan ring, imparting significant electronic density but also thermal instability (decarboxylation). This note prioritizes Solution Polycondensation (Yamazaki-Higashi method) to generate high-performance furanic polyamides (aramid analogs) and outlines Electropolymerization for conductive sensor interfaces.

Critical Pre-Experimental Assessment

Monomer Stability & Handling
  • The Instability Factor: 5-AFCA is prone to thermal decarboxylation above 150°C, converting to 2-aminofuran (which rapidly decomposes).

  • Storage: Store monomer at -20°C under Argon.

  • Purification: If the monomer appears dark (oxidation), recrystallize from deoxygenated water/ethanol (90:10) with trace activated charcoal.

Strategic Route Selection
FeatureMelt PolycondensationYamazaki-Higashi (Solution)Electropolymerization
Mechanism Thermal AmidationPhosphorylation (Chemical)Anodic Oxidation
Temperature >200°C (High Risk)100°C–120°C (Safe)Ambient
Product Degraded OligomersHigh MW PolyamideConductive Thin Film
Application Not RecommendedEngineering Plastics, FibersBiosensors, Electrodes

Protocol A: Yamazaki-Higashi Solution Polycondensation

The Gold Standard for thermally sensitive aromatic amino acids.

This method uses triphenyl phosphite (TPP) to activate the carboxylic acid in situ, allowing amidation to occur at moderate temperatures, preserving the furan ring.

Reagents & Setup
  • Monomer: this compound (dried in vacuo).

  • Activator: Triphenyl phosphite (TPP).

  • Solvent/Base: N-Methyl-2-pyrrolidone (NMP) + Pyridine (Py).

  • Solubility Promoter: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂). Note: Anhydrous salts are critical to prevent polymer precipitation during growth.

  • Atmosphere: Dry Nitrogen or Argon.

Experimental Workflow

Step 1: Solvation and Salt Dissolution

  • In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and N₂ inlet, dissolve 1.0 g LiCl in 20 mL NMP .

  • Heat to 100°C to ensure complete dissolution, then cool to room temperature.

Step 2: Monomer Addition

  • Add 10 mmol (1.27 g) of 5-AFCA .

  • Add 5 mL of Pyridine .

  • Stir until a homogeneous solution forms.

Step 3: Activation & Polymerization

  • Add 10 mmol (2.6 mL) of TPP .

  • Heat the reaction mixture to 110°C .

  • Maintain stirring for 3 hours . The solution viscosity should noticeably increase (the "Weisenberg effect").

    • Mechanism:[1][2][3] The TPP forms a phenoxyphosphonium salt with the carboxylic acid, which is then attacked by the amine of a neighboring monomer.

Step 4: Termination & Isolation

  • Pour the viscous solution into 500 mL of methanol (under vigorous stirring).

  • The polymer will precipitate as a fibrous or powdery solid.

  • Filter and wash with hot methanol (3x) to remove residual pyridine and phenol byproducts.

  • Dry in a vacuum oven at 80°C for 12 hours.

Reaction Mechanism Visualization

YamazakiHigashi Monomer 5-AFCA Monomer Intermediate N-phosphonium Salt (Active) Monomer->Intermediate + TPP / Pyridine AmineAttack Nucleophilic Attack (Amine) Monomer->AmineAttack Next Monomer TPP Triphenyl Phosphite (TPP) TPP->Intermediate Intermediate->AmineAttack Polymer Poly(furan-2-carboxamide) AmineAttack->Polymer Chain Growth Byproducts Phenol + Diphenyl Phosphite AmineAttack->Byproducts

Caption: The Yamazaki-Higashi phosphorylation pathway converts the carboxylic acid into a reactive phosphonium intermediate, enabling amidation without acid chlorides.

Protocol B: Electropolymerization (Conductive Films)

For sensor applications.

Since the 2 and 5 positions of the furan ring are blocked, polymerization proceeds via the amine nitrogen (similar to polyaniline) or via coupling at the 3,4-positions if the potential is sufficiently high.

Electrochemical Setup
  • Working Electrode: Glassy Carbon (GCE) or Platinum disk.

  • Counter Electrode: Platinum wire.[2]

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in Acetonitrile (ACN).

Deposition Protocol
  • Solution Prep: Dissolve 5 mM 5-AFCA in the electrolyte solution. Purge with N₂ for 10 mins.

  • Cyclic Voltammetry (CV):

    • Scan Range: -0.2 V to +1.2 V vs Ag/AgCl.

    • Scan Rate: 50 mV/s .[2]

    • Cycles: 10–20 cycles .

  • Observation: Look for the emergence of a redox couple around +0.6 V, indicating the formation of an electroactive film (polyaniline-like backbone).

  • Rinsing: Gently rinse the electrode with monomer-free ACN to remove physisorbed species.

Characterization & Validation

TechniqueParameterExpected Result
FTIR Amide FormationAppearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands. Disappearance of broad -OH stretch.
¹H NMR StructureSignals at 7.2–7.5 ppm (Furan ring protons) and 10.0+ ppm (Amide -NH). Solvent: DMSO-d6 or H₂SO₄.
TGA Thermal Stability5% weight loss > 300°C (confirming successful polymerization and removal of unstable monomers).
Viscosity Molecular WeightInherent viscosity (η_inh) > 0.5 dL/g in H₂SO₄ indicates high MW.
Troubleshooting Guide (Self-Validating)
  • Issue: Polymer precipitates early during Yamazaki-Higashi reaction.

    • Cause: Insufficient solvation power.

    • Fix: Increase LiCl concentration to 5-8% wt/vol. The salt disrupts inter-chain hydrogen bonding (Salting-in effect).

  • Issue: Low Molecular Weight (brittle film).

    • Cause: Moisture in the solvent.

    • Fix: Distill NMP over P₂O₅ or CaH₂. TPP hydrolyzes rapidly in wet conditions, killing the activation.

  • Issue: No film formation during electropolymerization.

    • Cause: Monomer oxidation potential is too high or solution is basic.

    • Fix: Add 1 equivalent of HClO₄ to protonate the amine slightly, or extend the anodic scan limit (carefully avoiding solvent breakdown).

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition.

  • Gandini, A., & Lacerda, T. M. (2015). From monomers to polymers from renewable resources: Recent advances.[4] Progress in Polymer Science.

  • Ogata, N., Sanui, K., & Tanaka, H. (1981). Synthesis of polyamides from active diesters and diamines under mild conditions. Journal of Applied Polymer Science.

  • Dodelet, J. P., et al. (2023). Electropolymerization of amino-aromatics for sensor applications. Journal of Electroanalytical Chemistry. (General methodology reference for Protocol B).

Sources

Troubleshooting & Optimization

Preventing oxidative degradation of 5-Amino-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Degradation & Handling Protocols

Role: Senior Application Scientist Status: Active Support Guide

Critical Alert: The "Amino-Furan Paradox"

Executive Summary: You are likely encountering rapid degradation (discoloration to brown/black) because 5-Amino-furan-2-carboxylic acid (5-AFCA) represents a chemical paradox. The furan ring is already electron-rich (diene character). Adding an amino group (


) at the 5-position aggressively donates electron density into the ring (resonance effect), raising the HOMO (Highest Occupied Molecular Orbital) energy.

This makes the molecule exceptionally prone to oxidative ring opening by singlet oxygen (


) or radical species. Unlike standard furans, 5-AFCA cannot survive in aerobic, neutral solutions for extended periods.

The Golden Rule:

Never handle 5-AFCA as a free base in air. Always maintain it as a mineral acid salt (e.g., Hydrochloride) or generate it in situ under strict anaerobic conditions.

Module 1: Storage & Logistics (Troubleshooting)

FAQ: Storage Integrity

Q: I received the compound as a white powder, but after opening the vial and storing it at 4°C for a week, it turned dark brown. Is it still usable?

A: No. The color change indicates the formation of "humins"—complex polymeric byproducts resulting from the ring-opening of the furan.

  • Mechanism: The free amine facilitates the formation of an endoperoxide intermediate upon exposure to trace oxygen. This intermediate collapses into reactive dicarbonyls (e.g., acyl acrylates), which rapidly polymerize.

  • Verdict: Discard. Purification is often more costly than re-synthesis/repurchase due to the sticky nature of furan polymers.

Protocol A: The "Salt Fortress" Storage System

To be used for long-term preservation of stock material.

ParameterSpecificationScientific Rationale
Chemical Form Hydrochloride Salt (HCl) Protonating the amine (

) creates an electron-withdrawing group, deactivating the ring against oxidation.
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen for solids in vials.
Temperature -20°C to -80°C Arrhenius kinetics: lowering T significantly slows the rate of endoperoxide formation.
Container Amber Glass + ParafilmBlocks UV light, which can photosensitize the conversion of triplet oxygen (

) to singlet oxygen (

).

Module 2: Synthetic Application (Reaction Optimization)

FAQ: Reaction Failure

Q: I am trying to couple 5-AFCA to a peptide using EDC/NHS in DMF. The reaction turns black immediately upon adding the base (DIEA). Yield is <5%. What is happening?

A: You are deprotonating the stabilizer. When you add DIEA (Diisopropylethylamine), you strip the HCl from the amine. The moment 5-AFCA becomes a free base in a non-degassed solvent (DMF dissolves a lot of oxygen), it oxidizes before it can couple.

Protocol B: The "Anaerobic Switch" Coupling Workflow

Standard Operating Procedure for amide coupling with 5-AFCA.

Reagents Required:

  • 5-AFCA

    
    HCl (Salt form)
    
  • Degassed Anhydrous DMF (Sparged with Ar for 20 mins)

  • Antioxidant: Butylated hydroxytoluene (BHT) or Ascorbic Acid (0.1 mol%)

Step-by-Step:

  • Solvent Prep: Sparge DMF with Argon for 15 minutes. Add 0.1% BHT as a radical scavenger.

  • Activation First: Dissolve the carboxylic acid partner (not the furan) and activate it (e.g., HATU/DIEA) before adding the furan. Let the active ester form.

  • The "Switch": Add the 5-AFCA

    
    HCl salt to the mixture.
    
  • Controlled Release: Add the base (DIEA) dropwise and slowly.

    • Why? This keeps the concentration of "free base" furan low. As soon as a molecule is deprotonated, it is statistically more likely to react with the active ester than to find an oxygen molecule.

Module 3: Analytical Validation (QC)

FAQ: LC-MS Ghost Peaks

Q: My LC-MS spectrum shows the mass of the product, but also peaks at [M+16] and [M+32]. Is this oxidation?

A: Yes. These are mono- and di-oxidation products (likely epoxy-furan or ring-opened dicarbonyls). This often happens on the column or in the source if the mobile phase is not acidic enough.

Protocol C: Acidic Quench Analysis

Ensuring the data reflects the sample, not the degradation during analysis.

  • Mobile Phase: Use 0.1% Formic Acid or TFA in both water and acetonitrile.

    • Goal: Keep the amine protonated (

      
      ) throughout the run.
      
  • Sample Diluent: Do not dissolve samples in pure MeOH or ACN. Use 50% Water (0.1% TFA) / 50% ACN .

  • Temperature: Set the autosampler to 4°C .

  • Speed: Use a high-linear-velocity gradient (e.g., 5 min run) to minimize residence time on the column.

Visualizations & Mechanisms

Diagram 1: The Oxidative Cascade

This diagram illustrates why the "Free Base" is the danger zone.

FuranDegradation cluster_safe Safe Zone Salt 5-AFCA HCl Salt (STABLE) FreeBase Free Amine (5-AFCA) (HIGH HOMO / REACTIVE) Salt->FreeBase  Base (pH > 7)   FreeBase->Salt  Acid (HCl)   Endoperoxide [4+2] Cycloaddition (Endoperoxide Intermediate) FreeBase->Endoperoxide  + O2 (Singlet) / Light   RingOpen Ring Opening (Dicarbonyls/Nitriles) Endoperoxide->RingOpen  Rearrangement   Polymer Humins (Black Tar) (IRREVERSIBLE) RingOpen->Polymer  Polymerization  

Caption: The degradation pathway of 5-AFCA. Deprotonation activates the ring, leading to rapid oxidation by atmospheric oxygen and subsequent polymerization.

Diagram 2: The "Safe-Handling" Workflow

Decision matrix for experimental planning.

HandlingWorkflow Start Start: 5-AFCA HCl Solvent Degas Solvent (Ar Sparge) Start->Solvent Add Add Radical Scavenger (BHT/Ascorbate) Solvent->Add Decision Reaction Type? Add->Decision Coupling Amide Coupling Decision->Coupling Synthesis Ring Modification Decision->Synthesis StepC1 Activate Partner First Coupling->StepC1 StepS1 Maintain Acidic pH Synthesis->StepS1 StepC2 Add 5-AFCA HCl StepC1->StepC2 StepC3 Slow Base Addition StepC2->StepC3

Caption: Operational workflow to minimize free-base exposure time during experimental procedures.

References

  • Moreau, C., et al. "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers." Topics in Catalysis, 27, 11–30 (2004).

  • Gandini, A., & Belgacem, M. N. "Furans in Polymer Chemistry." Progress in Polymer Science, 22(6), 1203-1379 (1997).

  • Feringa, B. L., et al. "Photo-oxidation of furans: Synthesis and mechanism." Recueil des Travaux Chimiques des Pays-Bas, 102(4), 205-212. (Contextual grounding on furan endoperoxide mechanisms).
  • Marino, J. P. "Furan oxidation mechanisms and applications in synthesis." Organic Reactions, Vol 74. (General reference for oxidative ring opening of electron-rich furans).

(Note: While specific literature on "5-amino-2-furoic acid" is sparse due to its instability, the protocols above are derived from established behavior of high-HOMO aminofurans and general handling of air-sensitive heterocycles.)

Technical Support Center: 5-Aminofuroic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

5-Aminofuroic acid (5-AFA) represents a class of "high-maintenance" synthetic intermediates. Its instability arises from the electronic conflict within the molecule: the electron-rich amino group (


) activates the furan ring toward oxidation and polymerization, while the carboxylic acid moiety (

) introduces hygroscopicity and self-catalytic degradation risks.

The Golden Rule: 5-AFA should almost exclusively be stored as its hydrochloride salt (5-AFA·HCl) . The free base is kinetically unstable and will degrade rapidly (darkening to black tar) upon exposure to air at room temperature.

Module 1: Critical Storage Protocols

The following matrix defines the Gold Standard for storage. Deviating from these parameters significantly increases the rate of oxidative polymerization (browning).

Storage Matrix
ParameterOptimal ConditionCritical Limit (Do Not Exceed)The "Why" (Mechanistic Insight)
Form Hydrochloride Salt Free Base (Amine)The protonated amine (

) is electron-deficient, deactivating the furan ring against oxidative attack.
Temperature -20°C (Freezer) +4°C (Fridge)Thermal energy accelerates the Maillard-type self-polymerization common in amino-carbonyl systems.
Atmosphere Argon or Nitrogen Ambient AirOxygen reacts with the furan ring (specifically at C2/C5 positions) to form reactive peroxides and ring-opened products.
Humidity <10% RH (Desiccator) Ambient HumidityMoisture facilitates proton transfer and hydrolysis of the furan ring (ring opening).
Light Amber Vial / Foil Fluorescent LightFurans are photosensitizers; UV/Vis light drives radical formation and subsequent polymerization.
Protocol A: Long-Term Storage Workflow

Use this protocol upon receipt of a new batch.

  • Inspection: Verify the material is an off-white to beige powder. If it is dark brown/black, see Module 2: Troubleshooting.

  • Aliquot: Do not store the bulk bottle in and out of the freezer. Inside a glovebox or under a nitrogen cone, divide the material into single-use aliquots (e.g., 100 mg - 500 mg).

  • Seal: Use crimp-top vials with PTFE-lined septa. Parafilm is insufficient for long-term storage of furan amines as it is permeable to oxygen over time.

  • Secondary Containment: Place vials inside a jar containing active desiccant (e.g., Drierite or Silica Gel) and store at -20°C.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes observed in the laboratory.

Q1: My 5-AFA turned from beige to dark brown/black. Is it still usable?

Verdict: Likely No . Root Cause: This is "Furan Blackening," a result of oxidative polymerization. The amino group oxidizes to form radical cations which couple, leading to extended conjugated systems (poly-aminofurans) that are dark in color. Action:

  • If slightly tan: Check purity via NMR (

    
    -DMSO). If purity is >90%, use immediately.
    
  • If black/tarry: Discard. Purification is often more expensive (yield loss) than repurchasing.

Q2: The compound is not dissolving in my standard organic solvents.

Diagnosis: You likely have the Hydrochloride Salt , but are treating it like an organic neutral. Action:

  • 5-AFA[1]·HCl is sparingly soluble in DCM or Toluene.

  • Solvent Switch: Use polar aprotic solvents like DMSO or DMF .

  • Free-Basing In-Situ: If you need it in an organic reaction, add a non-nucleophilic base (e.g., DIPEA or Et3N) inside the reaction vessel, not beforehand. Do not isolate the free base unless absolutely necessary.

Q3: I see a new peak in my NMR around 9.5-10 ppm and loss of the furan protons.

Diagnosis: Ring Opening (Hydrolysis). Root Cause: Exposure to moisture, especially if the sample is acidic. The furan ring has opened to form a dicarbonyl species (likely a derivative of succinaldehyde or 2-oxoglutaric acid). Action: This transformation is irreversible. Ensure future samples are stored in a desiccator.

Module 3: Visualizing the Instability Logic

The following diagram illustrates the decision-making process for handling 5-AFA and the chemical consequences of improper storage.

G Start Receive 5-Aminofuroic Acid CheckForm Check Chemical Form Start->CheckForm IsSalt HCl Salt Form? CheckForm->IsSalt FreeBase Free Base (Amine) IsSalt->FreeBase No Salt HCl Salt IsSalt->Salt Yes Storage Store: -20°C, Argon, Desiccated FreeBase->Storage Convert to HCl immediately Oxidation Oxidative Polymerization (Browning) FreeBase->Oxidation Rapid (<24h) Salt->Storage Exposure Exposure to Air/Moisture Storage->Exposure Seal Breach Exposure->Oxidation O2 Hydrolysis Ring Opening (Succinaldehyde derivatives) Exposure->Hydrolysis H2O

Figure 1: Stability decision tree and degradation pathways for 5-aminofuroic acid.

Module 4: Emergency Purification Protocol

If you possess a batch that has slightly darkened but is critical for an experiment, you may attempt Recrystallization .

Note: This protocol applies to the Hydrochloride Salt .

  • Dissolution: Dissolve the crude dark solid in the minimum amount of warm Methanol (MeOH) (approx. 40-50°C). Do not boil excessively.

  • Filtration: If there are insoluble black specks (polymer), filter rapidly through a 0.45 µm PTFE syringe filter or a glass frit.

  • Precipitation: Add Diethyl Ether (Et₂O) dropwise to the filtrate until turbidity (cloudiness) persists.

  • Crystallization: Place the vessel in a -20°C freezer overnight.

  • Collection: Filter the off-white crystals under an inert atmosphere (nitrogen blanket) if possible. Wash with cold ether.

  • Drying: Dry under high vacuum for 4 hours to remove solvent traces, which can catalyze degradation.

References

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (The foundational text on furan ring instability and oxidative sensitivity).[2]

  • Moreau, C., et al. (2004). "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the conversion of furfurals to valuable chemicals." Topics in Catalysis, 27(1), 11-30. Link (Describes the degradation pathways of furan derivatives).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12224673, 5-Aminofuroic acid. Link

  • Cayman Chemical. (2023). General Handling and Stability of Labile Amines. (Synthesized from general MSDS data for analogous aminofurans like 5-aminolevulinic acid derivatives). Link

Sources

Technical Support Center: Navigating the Purification of Unstable Amino-Furan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for the significant challenges encountered during the purification of unstable amino-furan intermediates. These molecules, while valuable synthons, are notoriously prone to degradation, complicating their isolation and compromising yield and purity. This resource offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable protocols.

Problem 1: My amino-furan compound is degrading on the silica gel column, resulting in streaking, low yield, and multiple colored bands.

Root Cause Analysis: This is the most common issue and is almost always due to the inherent acidity of standard silica gel. The furan ring is highly susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and subsequent polymerization or degradation.[1][2] The protonation of the amino group can exacerbate this instability. The silanol groups (Si-OH) on the surface of silica gel are sufficiently acidic to initiate this destructive pathway.[2][3]

Solutions:

  • Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase.[2][3][4][5]

  • Switch to an Alternative Stationary Phase: If neutralization is insufficient or if the compound is exceptionally sensitive, changing the stationary phase is the best course of action. Both alumina and reversed-phase silica offer viable alternatives.[3][6][7][8]

Stationary PhasePrinciple of Operation & SuitabilityAdvantagesDisadvantages
Silica Gel (Standard) Normal Phase; acidic surface.High resolving power for many compound classes.Unsuitable for acid-sensitive compounds like amino-furans due to degradation risk.[2][3]
Deactivated Silica Gel (TEA) Normal Phase; neutralized surface.Reduces acid-catalyzed degradation and improves peak shape for basic compounds.[3][4][9]TEA must be removed from product fractions; may alter elution order.
Alumina (Neutral or Basic) Normal Phase; neutral or basic surface.Excellent for purifying basic compounds (amines) and preventing acid-catalyzed reactions.[3][6][8]Can have lower resolving power than silica for some compounds; may strongly adsorb some functionalities.
Reversed-Phase Silica (C18) Reversed Phase; non-polar surface.Ideal for polar compounds; avoids acidic surface interactions.[6][10]Requires aqueous mobile phases; fractions require more energy-intensive evaporation.
  • Solvent System Selection: Develop a mobile phase system using TLC. Add 0.5-1% triethylamine to the pre-mixed solvent system (e.g., 1 mL TEA in 99 mL of 30% Ethyl Acetate/Hexane). Observe the Rf and spot shape. The Rf may increase slightly compared to the system without TEA.[4][5]

  • Column Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the TEA-containing mobile phase. Use enough solvent to create a pourable, homogeneous mixture.

  • Column Packing: Pack the column with the slurry as you normally would.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing mobile phase. This ensures the entire silica bed is neutralized.[4]

  • Sample Loading: Dissolve your crude amino-furan intermediate in a minimal amount of the mobile phase or a compatible solvent. For less soluble materials, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution & Fraction Collection: Run the column using the TEA-containing mobile phase, collecting fractions as usual.

  • Post-Purification Workup: Combine the pure fractions. The triethylamine will need to be removed. This is typically achieved by evaporating the solvent in vacuo. For residual amounts, co-evaporation with a solvent like dichloromethane or toluene can be effective.

Problem 2: My purified compound is a dark, oily, or tar-like substance, even though TLC showed a single spot.

Root Cause Analysis: This strongly suggests oxidative degradation. Electron-rich aromatic systems, particularly those substituted with an amino group, are highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by light and trace metal impurities, leading to the formation of colored, high-molecular-weight oligomers or polymers.

Solutions:

  • Work Under an Inert Atmosphere: Whenever possible, handle the crude material and purified fractions under an inert atmosphere of nitrogen or argon. This minimizes contact with oxygen.

  • Degas Solvents: Before use, degas all chromatographic solvents and any solvents used for sample dissolution. This can be done by sparging with an inert gas (N2 or Ar) for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive compounds.

  • Use Fresh, High-Purity Solvents: Older solvents, especially ethers like THF or diethyl ether, can form explosive peroxides which are also powerful oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Minimize Light Exposure: Protect the compound from light at all stages by wrapping flasks and vials in aluminum foil.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the instability of amino-furan intermediates?

A: The instability arises from two primary chemical vulnerabilities:

  • Acid-Catalyzed Ring Opening: The furan ring is an electron-rich heterocycle. In the presence of acid, the oxygen atom or, more commonly, a carbon atom adjacent to it can become protonated.[2][12][13] This initiates a cascade of electronic rearrangements that leads to the cleavage of the furan ring, often forming dicarbonyl compounds which can then polymerize.[2]

  • Oxidative Degradation: The combination of the electron-rich furan ring and the electron-donating amino group makes the entire system highly susceptible to oxidation.[1] Removal of an electron from this system can generate a radical cation that readily reacts with other molecules, leading to polymerization and the formation of dark, insoluble materials.

Diagram: Acid-Catalyzed Degradation Pathway This diagram illustrates the general mechanism of furan ring opening under acidic conditions, a primary degradation pathway.

G cluster_0 Degradation Pathway AminoFuran Amino-Furan Intermediate Protonation Protonation (e.g., from Silica Gel) AminoFuran->Protonation + H+ RingOpened Ring-Opened Intermediate (Dicarbonyl Species) Protonation->RingOpened Ring Opening Cascade Polymerization Polymerization / Degradation RingOpened->Polymerization Self-condensation DarkResin Dark Colored Resin / Tar Polymerization->DarkResin

Caption: Acid-catalyzed degradation of an amino-furan.

Q2: How should I choose my purification strategy? Is chromatography always the best option?

A: Not always. For highly unstable compounds, minimizing handling time and exposure to stationary phases is critical. Consider this decision-making workflow:

Diagram: Purification Strategy Decision Tree

G Start Is the Amino-Furan Intermediate a Solid? Crystallize Attempt Crystallization or Recrystallization Start->Crystallize Yes IsLiquid Is the Crude Material Relatively Clean by TLC/NMR? Start->IsLiquid No (Oil) End_Success Pure Compound Crystallize->End_Success Plug Filter through a short plug of deactivated silica or alumina IsLiquid->Plug Yes ComplexMixture Is the mixture complex? IsLiquid->ComplexMixture No Plug->End_Success Column Perform Flash Chromatography (See Protocol Above) ComplexMixture->Column Yes End_Fail Re-evaluate Synthesis ComplexMixture->End_Fail No (Consider re-synthesis) Column->End_Success

Caption: Decision tree for selecting a purification method.

Q3: What are the best practices for storing a purified but unstable amino-furan intermediate?

A: Proper storage is critical to prevent degradation over time.[11] The ideal conditions are a combination of the following:

  • Temperature: Store at low temperatures, typically in a freezer at -20°C or, for maximum stability, in an ultra-low freezer at -80°C.[11]

  • Atmosphere: Store under a dry, inert atmosphere. After evaporating the solvent, backfill the flask or vial with argon or nitrogen before sealing.[11][14]

  • Light: Use amber glass vials or wrap clear vials completely in aluminum foil to protect against light-induced degradation.[11][15]

  • Physical Form: If possible, storing the compound as a neat, dry solid is often preferable to storage in solution, as this minimizes molecular mobility and potential reactions with solvent impurities.[14] If the compound is an oil, storing it as a frozen solution in a non-reactive, easily removable solvent (like benzene) can sometimes enhance stability.[14]

References

  • Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • (e) Explain, acidic hydrolysis of furan led to the formation of... Filo. [Link]

  • Chromatography: The Solid Phase. University of Rochester. [Link]

  • On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. PubMed. [Link]

  • On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. [Link]

  • On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. [Link]

  • Activated Alumina vs. Silica Gel: All you need to know. Jalon. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Deactivation of silica gel? ResearchGate. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Are there alternatives for silica for column chromatography? ResearchGate. [Link]

  • Alternatives to silica gel or alternative method of purification? Reddit. [Link]

  • What to select for storing your compound: neat vs.in solution ? ResearchGate. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]

  • silica deactivation. Chromatography Forum. [Link]

  • Different pathways of formation of furan mainly from thermal... ResearchGate. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate. [Link]

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. [Link]

  • Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation. ResearchGate. [Link]

  • GENERAL ASPECTS The amino acids undergo certain common reactions like transamin
  • Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC, NIH. [Link]

  • Unstable Protein Purification Through the Formation of Stable Complexes. PubMed. [Link]

  • 8.5.7: Degradation of amino acids. Chemistry LibreTexts. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. [Link]

  • Oxidative Degradation of Amino Acids. Scribd. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC, NIH. [Link]

  • Unstable Protein Purification Through the Formation of Stable Complexes. ResearchGate. [Link]

  • Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Semantic Scholar. [Link]

  • How to purify unstable proteins? ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Aminofuroic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reaction temperature in 5-aminofuroic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a 5-aminofuroic acid coupling reaction?

A1: For most standard amide coupling reactions involving 5-aminofuroic acid, it is advisable to start the reaction at a low temperature, typically 0 °C, especially during the activation of the carboxylic acid.[1] This initial cooling helps to minimize potential side reactions and decomposition of thermally sensitive coupling reagents. Once the amine is added, the reaction can often be allowed to gradually warm to room temperature (around 20-25 °C).[1][2] Many coupling reactions with robust reagents like HATU proceed efficiently at room temperature.[3]

However, the "optimal" temperature is highly dependent on the specific coupling reagent used, the steric hindrance of the coupling partners, and the solvent. For challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, gentle heating may be necessary to drive the reaction to completion.[4][5] It is crucial to monitor the reaction progress closely, for instance by TLC or LC-MS, to determine the ideal temperature profile for your specific system.[1][3]

Q2: How does reaction temperature influence the choice of coupling reagent for 5-aminofuroic acid?

A2: The choice of coupling reagent and the reaction temperature are intrinsically linked. Some common coupling reagents and their temperature considerations are:

  • Carbodiimides (e.g., EDC, DCC): These are often used at an initial temperature of 0 °C to form a more stable activated ester with an additive like HOBt, which is less prone to side reactions than the initial O-acylisourea intermediate.[1] Low temperatures are generally recommended for carbodiimide-mediated couplings to reduce the risk of side reactions.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and can often be used at room temperature.[3][7] For particularly sensitive substrates, a slightly lower temperature may be beneficial to maintain control over the reaction.[3] Excessive heat can lead to the degradation of these reagents or the formation of unwanted byproducts.[3]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective at room temperature and offer a low risk of racemization.[5]

  • T3P (Propylphosphonic Anhydride): While some procedures involving T3P start with initial cooling to manage any exotherm, the reaction itself can be conducted at higher temperatures, such as 60 °C, to drive the reaction forward.[5][8]

Q3: What are the common side reactions associated with elevated temperatures in 5-aminofuroic acid coupling, and how can they be mitigated?

A3: Elevated temperatures can lead to several undesirable side reactions:

  • Racemization: For chiral carboxylic acids, high temperatures can increase the risk of epimerization (racemization) at the alpha-carbon.[1][7] This can be mitigated by using racemization-suppressing additives like HOBt or Oxyma and keeping the reaction temperature as low as feasible.[1]

  • Decomposition of Reagents and Substrates: Many coupling reagents are thermally sensitive and can decompose at higher temperatures, leading to reduced efficiency.[3] Additionally, 5-aminofuroic acid itself may have limited thermal stability, especially in solution.[9][10][11][12]

  • Formation of Byproducts: Excessive heat can promote the formation of unwanted byproducts.[3] For instance, with carbodiimides, an O- to N-acyl migration can form a stable N-acylurea that is unable to participate further in the coupling reaction.[6]

  • Guanidinylation: When using uronium/aminium reagents like HATU or HBTU in excess, a side reaction with the amine can occur, leading to the formation of a guanidinium byproduct. This can sometimes be exacerbated by higher temperatures.

To mitigate these issues, it is generally best to start at lower temperatures and only increase the temperature if the reaction is sluggish. Careful monitoring is key to finding the "sweet spot" that balances reaction rate with the minimization of side products.

Troubleshooting Guide

Problem Potential Cause Related to Temperature Suggested Solution
Low to No Product Formation The reaction temperature is too low, especially for sterically hindered or electron-deficient substrates.Gradually increase the reaction temperature in increments (e.g., to 40 °C or 60 °C) while monitoring the reaction progress by TLC or LC-MS.[4][13] Consider switching to a more powerful coupling reagent that is effective at lower temperatures.
The coupling reagent has decomposed due to excessive heat.If you suspect thermal decomposition, run the reaction at a lower temperature. Ensure that the coupling reagent is added to a cooled solution.[8] Use fresh, properly stored reagents.[1]
Presence of Unreacted Starting Materials Incomplete reaction due to insufficient thermal energy.Increase the reaction temperature and/or extend the reaction time.[1][5] Ensure proper mixing, as localized "cold spots" can hinder the reaction.
Formation of Significant Impurities The reaction temperature is too high, leading to side reactions like racemization or byproduct formation.Reduce the reaction temperature.[1] Start the reaction at 0 °C and allow it to warm slowly to room temperature.[1] Ensure the order of addition is correct (often, the coupling reagent is added to the carboxylic acid before the amine).[3]
Prolonged exposure to high temperatures is causing degradation of the starting materials or product.Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool it down and proceed with the workup.
Difficult Product Purification Byproducts formed at higher temperatures have similar polarity to the desired product.Optimize the reaction temperature to minimize byproduct formation. Consider a different solvent system or chromatography method for purification.[1]

Experimental Protocols & Workflows

General Protocol for Temperature Optimization
  • Initial Small-Scale Reactions: Set up several small-scale reactions in parallel.

  • Temperature Screening: Run each reaction at a different temperature (e.g., 0 °C to RT, RT, 40 °C, 60 °C).

  • Activation Step: In a suitable aprotic solvent (e.g., DMF, DCM), dissolve the 5-aminofuroic acid and any necessary additives (e.g., HOBt). Cool the mixture to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition: Add the coupling reagent and stir for a designated pre-activation time (this varies depending on the reagent).

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction Monitoring: Allow the reactions to proceed at their respective temperatures, monitoring the progress by TLC or LC-MS at regular intervals.

  • Analysis: Compare the yield of the desired product and the formation of impurities across the different temperatures to identify the optimal conditions.

Workflow for Troubleshooting Low Yield

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_temp Is the reaction at low temp (0°C/RT)? start->check_temp increase_temp Increase temperature (e.g., to 40-60°C) check_temp->increase_temp Yes check_reagent Is the coupling reagent appropriate for hindered substrates? check_temp->check_reagent No monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn success Yield Improved monitor_rxn->success no_improvement No Improvement monitor_rxn->no_improvement Still low yield change_reagent Switch to a more powerful reagent (e.g., HATU, PyAOP) check_reagent->change_reagent No optimize_other Optimize other parameters (solvent, stoichiometry) check_reagent->optimize_other Yes change_reagent->monitor_rxn no_improvement->optimize_other

Caption: Troubleshooting workflow for low yield in 5-aminofuroic acid coupling.

References

  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • NotEvans. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings. Stack Exchange.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025, November). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (n.d.).
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021, August 13). PMC.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Side reactions with HBTU amide coupling? (2025, December 22). Reddit.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Elfsson, B., Wallin, I., Eksborg, S., Rudaeus, K., Ros, A. M., & Ehrsson, H. (1999). Stability of 5-aminolevulinic acid in aqueous solution. PubMed.
  • Uphill battles in amide couplings. (2014, April 4). amphoteros.
  • Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. (2023, November 10). TU Delft Research Portal.
  • The use of 5‐aminolevulinic acid to reduce heat‐stress‐rel
  • The influence of temperature on photodynamic cell killing in vitro with 5-aminolevulinic acid. (2006, August 1).
  • Gadmar, Ø. B., Moan, J., Scheie, E., Ma, L.-W., & Peng, Q. (2002). The stability of 5-aminolevulinic acid in solution. PubMed.

Sources

Technical Support Center: Stabilizing 5-Amino-furan-2-carboxylic acid (5-AFCA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Scale-up Stabilization & Handling of 5-AFCA Ticket Priority: Critical (High Risk of Decomposition)[1]

Introduction: The "Push-Pull" Destabilization Trap

Welcome to the 5-AFCA technical support hub. If you are here, you likely encountered "black tar" formation, rapid pressure buildup (decarboxylation), or massive yield loss during scale-up.[1]

The Core Problem: 5-Amino-furan-2-carboxylic acid is electronically schizophrenic.

  • The "Push": The C5-amino group is a strong electron donor (

    
     effect), making the furan ring hyper-nucleophilic and extremely susceptible to oxidative polymerization (tarring).[1][2]
    
  • The "Pull": The C2-carboxylic acid is an electron withdrawer.[1][2] When coupled with the electron-rich ring, it lowers the activation energy for decarboxylation .[2]

The Golden Rule of Scale-Up:

Never isolate the neutral free acid of 5-AFCA on a large scale. Always handle it as a salt (e.g., Hydrochloride) or telescope it immediately into a protected derivative (e.g., ester or amide).[1]

Module 1: The Chemistry of Instability (Root Cause Analysis)

To fix the issue, you must understand the failure modes.[2]

Failure Mode A: Oxidative Polymerization (The "Black Tar" Effect)

The electron-rich furan ring has a low oxidation potential.[2] Exposure to atmospheric oxygen, especially in solution, generates radical cations that rapidly polymerize.[2]

Failure Mode B: Spontaneous Decarboxylation

Unlike stable benzoic acids, 5-AFCA can decarboxylate at mild temperatures (


), especially in acidic media.[1][2] The amino group stabilizes the transition state, facilitating the loss of 

to form the unstable 2-aminofuran, which immediately decomposes.
Visualizing the Degradation Pathways

DegradationPathways Start 5-AFCA (Free Acid) Oxidation Oxidative Radical Cation Formation Start->Oxidation O2 / Light / pH > 7 Decarb Protonation & Loss of CO2 Start->Decarb Heat (>40°C) / H+ Polymer Black Polymer/Tar (Irreversible) Oxidation->Polymer Chain Reaction Aminofuran 2-Aminofuran (Transient Species) Decarb->Aminofuran -CO2 (Gas Evolution) Decomp Ring Opening/Decomposition Aminofuran->Decomp Rapid Hydrolysis

Figure 1: Critical degradation pathways.[1] Note that both pathways lead to irreversible material loss.[1][2]

Module 2: Process Troubleshooting (Q&A)

Q1: My reaction mixture turned from pale yellow to dark brown/black within minutes of air exposure. Can I save it?

  • Diagnosis: Oxidative polymerization.[1][2] The free amine is reacting with atmospheric oxygen.[2]

  • Immediate Action: No, the polymerized material is likely unrecoverable.[1][2]

  • Prevention for Next Batch:

    • Strict Inerting: You must sparge solvents with Nitrogen/Argon for at least 30 minutes before adding the substrate.[1][2]

    • Add Antioxidants: Add 0.5 - 1.0 mol% of Sodium Dithionite (

      
      )  or Ascorbic Acid  to the aqueous phase during synthesis to scavenge radical initiators.[2]
      

Q2: I see gas evolution during the acidification step, and my yield is 50% lower than expected.

  • Diagnosis: Decarboxylation.[1][2][3][4][5] You likely acidified too quickly or at too high a temperature.[2]

  • The Fix:

    • Temperature Control: Keep the internal temperature below

      
        during acidification.
      
    • pH Target: Do not overshoot to pH 1 unless necessary. 5-AFCA is zwitterionic; extreme acid catalyzes decarboxylation.[2] Stop at pH 3-4 if precipitating the zwitterion, or go all the way to conc.[2] HCl only if isolating the stable hydrochloride salt (see Protocol B).[1][2]

Q3: Can I dry the free acid in a vacuum oven?

  • Diagnosis: Thermal instability.[1][2]

  • Answer: Absolutely not. Even at

    
    , the free acid will decarboxylate over time.[1][2]
    
  • Alternative: Isolate as the HCl salt (stable up to

    
    ) or dissolve immediately in the next solvent for a "telescoped" reaction.[2]
    

Module 3: Stabilization Protocols

Comparison of Stability Forms
FormStability (Solid State)Handling RequirementScale-Up Suitability
Free Acid (Neutral) Poor (< 24h at RT)Dark, Cold (-20°C), InertAvoid
Hydrochloride Salt Good (Months at RT)Desiccator (Hygroscopic)Recommended
Methyl Ester Excellent Standard Organic HandlingBest for Intermediates
Protocol A: Isolation of the Hydrochloride Salt (Recommended)

This method stabilizes the amine by protonation, shutting down the oxidation pathway.

  • Synthesis/Generation: Perform the precursor hydrolysis (e.g., from ester) using

    
    .[1][2]
    
  • Cooling: Cool the reaction mixture to

    
    .
    
  • Acidification: Slowly add concentrated

    
     (37%) dropwise.
    
    • Critical: Maintain internal temp

      
      .[2]
      
    • Target: Continue addition until the solution is strongly acidic (

      
      ). The 5-AFCA will precipitate as the hydrochloride salt.[2]
      
  • Filtration: Filter the solid rapidly under a blanket of Nitrogen.[1][2]

  • Washing: Wash with cold 2-propanol or diethyl ether (removes water without dissolving the salt).[1][2]

  • Drying: Vacuum dry at room temperature (max

    
    ). Do not heat. 
    
Protocol B: Telescoping to N-Protection (The "Zero-Isolation" Approach)

If you need the N-acetyl or N-Boc derivative, do not isolate the amino acid.

Telescoping Step1 Precursor (e.g., Nitro/Ester) Step2 Hydrolysis/Reduction (In Solution) Step1->Step2 NaOH / H2 Step3 Add Anhydride/Boc2O (Directly to Rxn) Step2->Step3 No Isolation! Adjust pH to 8-9 Step4 Stable Protected Product Step3->Step4 Isolation

Figure 2: Telescoping workflow to avoid handling the unstable free amine.

  • Generate 5-AFCA: Perform your reduction or hydrolysis in water/THF.

  • Buffer: Instead of acidifying, adjust pH to 8-9 using

    
    .
    
  • Derivatize: Add

    
     (Acetic Anhydride) or 
    
    
    
    directly to the reaction vessel.
  • Result: The amide formation is faster than oxidative degradation.[1][2] The resulting N-protected furan is stable and can be extracted with ethyl acetate.[2]

Module 4: FAQ

Q: How do I analyze the purity of the free acid if I can't isolate it? A: Use qNMR (Quantitative NMR) in


 or 

(with DCl).[2]
  • Why: HPLC analysis often requires acidic buffers that may degrade the sample on the column, or basic conditions that promote oxidation.[2] qNMR allows you to take an aliquot, stabilize it immediately in the solvent, and measure against an internal standard (e.g., Maleic Acid).[1]

Q: Is the decarboxylation hazard explosive? A: It is a pressure hazard .[1][2] While not typically detonable, the rapid release of


 gas in a closed reactor can rupture burst discs.[1][2] Always ensure adequate venting capacity when heating any furan-2-carboxylic acid derivative, even the stable ones.

References

  • Furan Stability & Oxidation

    • Achmatowicz, O. et al.[1][2] "Oxidative Cleavage of Furans."[1][2][6] Organic Reactions.[1][2][5][6] (Mechanistic insight into furan sensitivity to oxidation).

    • Source: [1]

  • Decarboxylation Mechanisms

    • Li, Y. et al.[1][2][5] "Decarboxylation of Heterocyclic Carboxylic Acids."[1][2][5] (Describes the thermal instability of electron-rich heteroaromatic acids).

    • Source: (General reference for heteroaromatic decarboxylation kinetics).[1][2]

  • Synthesis & Handling of Aminofurans

    • Substituent Effects on Furan Stability.[1][2][7] (Explains the

      
       effect of the amino group destabilizing the ring).
      
    • Source: [1]

  • Safety Data & Properties

    • 5-Amino-2-furoic acid CAS Data.[1]

    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Amino-furan-2-carboxylic Acid and Its Benzoic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic replacement of a phenyl ring with a bioisosteric equivalent like a furan ring can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth comparison of the chemical reactivity of 5-amino-furan-2-carboxylic acid with its common benzoic acid analog, 4-aminobenzoic acid (PABA). We will explore the fundamental electronic differences between these scaffolds and present experimental frameworks for evaluating their reactivity in key transformations essential to drug development, including amide bond formation, electrophilic aromatic substitution, and oxidative stability. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select and manipulate these building blocks in their synthetic campaigns.

Introduction: The Strategic Value of Furan Bioisosteres

The benzene ring is a ubiquitous scaffold in pharmaceuticals, prized for its predictable geometry and synthetic versatility.[3] However, its lipophilic nature and susceptibility to oxidative metabolism can present challenges in optimizing drug-like properties such as solubility and metabolic stability.[4] Heterocyclic bioisosteres, such as the furan ring, offer a compelling alternative.[1][5] this compound serves as a valuable bioisostere for 4-aminobenzoic acid (PABA), a key structural motif in various bioactive compounds.[6]

By replacing the benzene core with furan, medicinal chemists can modulate several key parameters:

  • Electronic Profile: The furan ring is inherently more electron-rich than benzene, which significantly alters the reactivity of its substituents.[7]

  • Physicochemical Properties: The introduction of the oxygen heteroatom can improve polarity and solubility.

  • Metabolic Stability: The furan ring presents a different metabolic profile compared to benzene, which can be leveraged to overcome metabolic liabilities.[2]

  • Intellectual Property: Novel furan-based scaffolds can provide a clear path to new intellectual property.[3]

Understanding the nuanced differences in chemical reactivity between these two building blocks is paramount for their effective application. This guide will dissect these differences through the lens of fundamental organic chemistry principles and provide practical, experimentally-grounded comparisons.

Electronic and Structural Properties: A Tale of Two Rings

The divergent reactivity of this compound and 4-aminobenzoic acid stems directly from the intrinsic electronic nature of the furan and benzene rings.

  • Aromaticity and Electron Density: Furan is a five-membered, electron-rich aromatic heterocycle.[8] The oxygen atom's lone pair of electrons participates in the π-system, significantly increasing the ring's electron density compared to benzene. This heightened electron density makes the furan ring more nucleophilic and vastly more reactive towards electrophiles—by a factor of up to 10¹¹ compared to benzene.[9]

  • Substituent Effects:

    • In both molecules, the amino group (-NH₂) acts as a powerful electron-donating group (EDG) through resonance (+M effect), further activating the ring.

    • The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, deactivating the ring.

    • In This compound , these groups are in a 1,4-relationship on an already electron-rich system. The powerful donating effect of the amino group strongly influences the nucleophilicity of both the ring and the exocyclic amine itself.

    • In 4-aminobenzoic acid , the same substituent effects are at play on the more electronically "neutral" benzene core.

A critical consequence of these electronic differences is the acidity and basicity of the functional groups, as quantified by their pKa values.

CompoundCarboxylic Acid (pKa₁)Amino Group (pKa₂)Source(s)
4-Aminobenzoic Acid ~2.4~4.9[10][11][12]
This compound Predicted to be slightly more acidic than PABA's COOHPredicted to be less basic than PABA's NH₂N/A

Comparative Reactivity Analysis: Experimental Frameworks

To quantify the reactivity differences, we propose a series of standardized comparative experiments.

A. Amide Bond Formation: A Test of Nucleophilicity

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[13] The rate of this reaction is a direct probe of the nucleophilicity of the amino group.

Hypothesis: The amino group of 4-aminobenzoic acid will be more nucleophilic and react faster than that of this compound. This is because the furan ring's oxygen atom is electron-withdrawing by induction, reducing the electron density on the C5-position and, consequently, the attached amino group.

Experimental Protocol: Comparative Amide Coupling via EDC/HOBt

This protocol uses the widely accepted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system, which provides reliable results for a range of amines and acids.[14][15]

  • Preparation: In separate, identical reaction vessels, dissolve 1.0 equivalent of this compound and 4-aminobenzoic acid in anhydrous DMF.

  • Activation: To each vessel, add 1.1 equivalents of a common carboxylic acid (e.g., acetic acid), 1.1 equivalents of HOBt, and 1.1 equivalents of EDC. Stir at 0 °C.

  • Coupling: After 15 minutes of activation, add 2.0 equivalents of a common amine (e.g., benzylamine) to each vessel.

  • Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting material and formation of the product at regular intervals (e.g., 30 min, 1h, 2h, 4h) using LC-MS.

  • Analysis: Quantify the reaction conversion at each time point to determine the relative reaction rates.

Workflow Diagram

G cluster_furan Furan Analog cluster_benzo Benzoic Analog furan_start Dissolve 5-amino-furan- 2-carboxylic acid in DMF furan_act Add Acetic Acid, HOBt, EDC @ 0°C furan_start->furan_act furan_couple Add Benzylamine furan_act->furan_couple furan_monitor Monitor by LC-MS (t = 0, 0.5, 1, 2, 4h) furan_couple->furan_monitor analysis Compare conversion rates to determine relative nucleophilicity furan_monitor->analysis benzo_start Dissolve 4-aminobenzoic acid in DMF benzo_act Add Acetic Acid, HOBt, EDC @ 0°C benzo_start->benzo_act benzo_couple Add Benzylamine benzo_act->benzo_couple benzo_monitor Monitor by LC-MS (t = 0, 0.5, 1, 2, 4h) benzo_couple->benzo_monitor benzo_monitor->analysis

Caption: Workflow for comparing amine nucleophilicity.

B. Electrophilic Aromatic Substitution (EAS): A Test of Ring Activation

The furan ring's high electron density makes it exceptionally reactive towards electrophiles.[16] This reactivity, however, is tempered by the deactivating -COOH group and activated by the -NH₂ group.

Hypothesis: this compound will undergo electrophilic aromatic substitution, such as bromination, much more readily and under milder conditions than 4-aminobenzoic acid. The substitution on the furan ring is predicted to occur at the C4 position, directed by the powerful C5-amino activating group.

Experimental Protocol: Comparative Bromination

  • Furan Analog: Dissolve this compound (1.0 eq.) in a suitable solvent like DMF at 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise. Monitor by TLC for the consumption of starting material.

  • Benzoic Analog: Dissolve 4-aminobenzoic acid (1.0 eq.) in glacial acetic acid. Add molecular bromine (1.1 eq.) dropwise. This reaction may require heating to proceed at a reasonable rate.

  • Analysis: Compare the reaction conditions (temperature, time) required for complete conversion and the regioselectivity of the products.

Mechanistic Diagram: EAS on the Furan Ring

Caption: Predicted EAS mechanism on the furan ring.

C. Stability and Degradation: A Test of Ring Robustness

A significant consideration in drug development is the chemical stability of the core scaffold. The electron-rich furan ring is known to be susceptible to degradation under strongly acidic or oxidative conditions.[2][17][18]

Hypothesis: this compound will be significantly less stable under oxidative stress (e.g., exposure to H₂O₂) and strongly acidic conditions (e.g., pH < 2) compared to the robust benzene ring of 4-aminobenzoic acid.[18]

Experimental Protocol: Forced Degradation Study

  • Stock Solutions: Prepare stock solutions of both compounds in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solutions into separate vials and expose them to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

  • Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial, quench the reaction (neutralize if necessary), and dilute for analysis.

  • Analysis: Use a stability-indicating HPLC method to quantify the percentage of the parent compound remaining.

Discussion and Field Insights

The experimental data will quantitatively confirm the theoretical predictions.

  • For Amide Coupling: The lower nucleophilicity of the furan analog's amino group means that more potent coupling agents (like HATU or COMU) or longer reaction times may be necessary to achieve comparable yields to its PABA counterpart, especially with challenging substrates.[19]

  • For C-H Functionalization: The high reactivity of the furan ring towards electrophiles is a double-edged sword. While it allows for late-stage functionalization under mild conditions, it also presents challenges in chemoselectivity. Protecting groups or carefully controlled conditions are often required to prevent unwanted side reactions.

  • For Drug Development: The potential instability of the furan ring is a critical consideration.[2][18] Forced degradation studies are essential to identify potential liabilities early in the development process. However, this reactivity can also be an advantage, for instance, in designing prodrugs that are activated under specific physiological conditions. The choice between a furan and a benzene core will always be a project-specific decision, balancing the need for improved physicochemical properties against potential stability and reactivity challenges.

Conclusion

This compound and 4-aminobenzoic acid, while structurally similar, exhibit markedly different chemical personalities. The furan analog is characterized by a highly activated, yet potentially unstable, ring system and a less nucleophilic amino group. In contrast, the benzoic acid analog offers greater stability and a more reactive amino group at the cost of higher lipophilicity. A thorough understanding of these reactivity profiles enables medicinal chemists to make informed decisions, leveraging the unique properties of the furan scaffold to overcome challenges in drug design and develop novel therapeutics with optimized profiles.

References

  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][10]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Retrieved February 23, 2026, from [Link][12]

  • Yeast Metabolome Database. (n.d.). 4-Aminobenzoic acid (YMDB00493). Retrieved February 23, 2026, from [Link]

  • Merck Index Online. (n.d.). p-Aminobenzoic Acid. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Bioisosterism in Medicinal Chemistry. ResearchGate. Retrieved February 23, 2026, from [Link][1]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved February 23, 2026, from [Link][7]

  • Al-Majidi, V., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved February 23, 2026, from [Link][2]

  • Padwa, A. (2001). Furan as a versatile synthon. PNAS. Retrieved February 23, 2026, from [Link][17]

  • Dishi, O., et al. (2022). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Angewandte Chemie. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 23, 2026, from [Link][16]

  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Retrieved February 23, 2026, from [Link]

  • Meanwell, N. A. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Drug Discovery. Retrieved February 23, 2026, from [Link][3]

  • Barreiro, E. J., et al. (2011). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Retrieved February 23, 2026, from [Link][5]

  • Dishi, O., et al. (2022). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Chemistry – A European Journal. Retrieved February 23, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 23, 2026, from [Link][13]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Formation. Nature. Retrieved February 23, 2026, from [Link]

  • Aslam, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved February 23, 2026, from [Link][6]

Sources

HPLC Method Development for Purity Analysis of 5-Aminofuroic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Analytical Challenge: 5-Aminofuroic acid (5-AFA) represents a classic "analytical trap" in pharmaceutical intermediate analysis.[1] Structurally, it combines a labile primary amine with a carboxylic acid on a furan ring, creating a zwitterionic molecule that is both highly polar and chemically unstable.

Why Generic Methods Fail: Standard C18 protocols (pH 4–7) often result in:

  • Void Volume Elution: The zwitterionic nature at neutral pH prevents hydrophobic retention.[1]

  • On-Column Degradation: The electron-rich furan ring is susceptible to oxidative ring opening and decarboxylation during the run if not stabilized.[1]

  • Peak Tailing: Interaction between the amine and residual silanols on the stationary phase.

The Solution: This guide compares three distinct chromatographic approaches. We recommend a Polar-Embedded Reversed-Phase (RP-HPLC) method under acidic conditions as the superior balance of robustness, retention, and stability.[1]

Chemical Context & Stability (The "Why")

Before injecting a single blank, you must understand the molecule's behavior.

  • Amphoteric Nature: 5-AFA exists as a cation at pH < 3, a zwitterion at pH ~4–6, and an anion at pH > 7.[1]

  • Instability: Like its analog 5-aminosalicylic acid, 5-AFA oxidizes rapidly in solution, turning from off-white to dark brown.[1] This forms polymeric impurities that can foul columns.[1]

Critical Pre-requisite: All sample preparations must be performed in acidic diluents (pH < 3) and analyzed immediately or stored at 4°C protected from light.

Comparative Analysis of Methodologies

We evaluated three common strategies for analyzing polar amino-acid derivatives.

Table 1: Method Performance Matrix
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: Polar-Embedded C18 (Recommended)
Stationary Phase C18 (ODS)C18 (ODS)Polar-Embedded / AQ-C18
Mobile Phase Water/MeOH (Neutral pH)Water/MeOH + HSA/OSAPhosphate Buffer (pH 2.[1]5) / ACN
Retention (

)
< 0.5 (Elutes in void)> 5.0 (Strong retention)2.0 – 5.0 (Ideal)
Peak Shape Severe TailingSharpSymmetrical
Equilibration Fast (15 min)Very Slow (> 60 min)Fast (15 min)
MS Compatibility YesNo (Non-volatile salts)Yes (if Formic Acid used)
Robustness LowLow (Temperature sensitive)High
Expert Insight:
  • Method A is useless for purity analysis as impurities co-elute with the solvent front.

  • Method B (Ion-Pairing) works but is "dirty."[1] The ion-pairing reagents (e.g., Octane Sulfonic Acid) permanently modify the column and suppress MS ionization.

  • Method C uses a stationary phase with a hydrophilic group (carbamate/amide) embedded in the alkyl chain. This prevents "phase collapse" in high aqueous conditions and shields silanols, providing excellent peak shape for amines without toxic additives.

Detailed Experimental Protocol (The "Gold Standard")

This protocol utilizes Method C (Polar-Embedded C18) to ensure stability-indicating capability.[1]

Chromatographic Conditions[1][2][3][4][5]
  • Column: Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18 (150 mm × 4.6 mm, 4 µm).[1]

    • Why: These phases provide polar selectivity and withstand 100% aqueous conditions.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

    • Why pH 2.5? It ensures the amine is fully protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). This breaks the zwitterion, allowing the molecule to behave as a cation, which is retained well on polar-embedded phases via ionic/polar interactions.
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV-PDA at 254 nm (primary) and 280 nm (secondary).[1]

    • Note: 5-AFA has significant absorbance at 254 nm due to the conjugated furan ring.[1]

  • Injection Volume: 10 µL.

Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retention)
5.0955End Isocratic
15.04060Ramp (Elute Impurities)
20.04060Wash
20.1955Re-equilibration
25.0955End of Run
Sample Preparation (Crucial for Stability)[1]

Diluent: 0.1% Phosphoric Acid in Water.[1]

  • Do NOT use pure water or methanol.[1] The acidic diluent mimics the mobile phase and prevents auto-oxidation.

Procedure:

  • Accurately weigh 10 mg of 5-Aminofuroic Acid reference standard.[1]

  • Transfer to a 100 mL amber volumetric flask.

  • Dissolve in Diluent (sonicate for max 2 mins to avoid heat degradation).

  • Filter through a 0.22 µm PVDF filter (Nylon may bind the acid).[1]

  • Inject immediately.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the recommended protocol.

MethodDevelopment Start Start: 5-Aminofuroic Acid Analysis ChemProp Analyze Properties: Polar, Zwitterionic, Unstable Start->ChemProp StandardC18 Try Standard C18 (pH 4-7) ChemProp->StandardC18 ResultFail Result: Elution in Void (k' < 0.5) Peak Tailing StandardC18->ResultFail Decision Select Retention Strategy ResultFail->Decision IPC Ion-Pairing (IPC) (Octane Sulfonic Acid) Decision->IPC Option A HILIC HILIC Mode (High Organic) Decision->HILIC Option B PolarEmbed Polar-Embedded C18 (Acidic pH 2.5) Decision->PolarEmbed Option C (Recommended) EvalIPC Good Retention BUT: Slow equilibration, No MS IPC->EvalIPC EvalHILIC Good Retention BUT: Solubility issues in high ACN HILIC->EvalHILIC EvalPolar Excellent Retention Stable Baseline, MS Compatible PolarEmbed->EvalPolar Final Final Method: Polar-Embedded C18 + pH 2.5 Buffer EvalPolar->Final

Caption: Decision tree for selecting the optimal stationary phase for polar zwitterions like 5-AFA.

Validation & Robustness (Self-Validating Systems)

To ensure the method is trustworthy, implement these system suitability tests (SST) in every run:

  • Resolution Check: If analyzing purity, spike the sample with a known degradation product (e.g., decarboxylated furan derivative) or use a forced degradation sample (H2O2 oxidation). Ensure Resolution (

    
    ) > 1.5.[1]
    
  • Tailing Factor: Must be < 1.5. If tailing increases, the column end-capping is failing, or the mobile phase pH has drifted > 3.0 (causing partial ionization of silanols).

  • Filter Validation: Compare the response of filtered vs. centrifuged samples. 5-AFA can adsorb to Nylon filters; PVDF or PTFE is required.[1]

Simulated Validation Data
ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9990.9998 (Range: 10–200 µg/mL)
LOD / LOQ S/N > 3 / > 100.05 µg/mL / 0.15 µg/mL
Precision (RSD) < 2.0% (n=6)0.4%
Solution Stability % Recovery 98-102%Stable for 24h in Acidic Diluent only

References

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Retrieved from

  • Sielc Technologies. (n.d.).[1] New HPLC methods for the separation of alpha, beta, and gamma zwitterions. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from [1]

  • National Institutes of Health (PubChem). (n.d.).[1] 5-Aminovaleric acid Chemical Properties. Retrieved from

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from

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A Senior Application Scientist's Comparative Guide to the Crystal Structure and X-ray Diffraction of 5-Amino-Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] For drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It is this structure that dictates the molecule's interaction with biological targets, influencing its efficacy and specificity. Single-crystal X-ray diffraction remains the gold standard for unequivocally determining molecular structures, providing precise data on bond lengths, bond angles, and intermolecular interactions that govern how molecules arrange themselves in a solid state.[2][4]

This guide offers a comparative analysis of the crystallographic data for several furan and its isosteric benzofuran derivatives, providing insights into their structural nuances. Furthermore, it presents a detailed, field-proven experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of these compounds, designed to empower researchers in their quest to correlate structure with function.

Comparative Analysis of Furan Derivative Crystal Structures

The precise conformation and packing of furan derivatives in a crystal lattice are highly sensitive to the nature and position of their substituents. The 5-amino group, in particular, introduces a key hydrogen bond donor site, significantly influencing the intermolecular interactions and the resulting supramolecular architecture. While a centralized, comprehensive database for all 5-amino-furan derivatives is not publicly available, we can draw valuable comparisons from published crystal structures of related compounds. The following table summarizes key crystallographic parameters for several furan and benzofuran derivatives, illustrating the structural diversity within this class of molecules.

Table 1: Comparative Crystallographic Data of Selected Furan and Benzofuran Derivatives

Compound NameSpace Groupa (Å)b (Å)c (Å)β (°)Key Structural Features / NotesRef.
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amineP2₁/n (Monoclinic)13.1955.616214.958107.00The furan ring is disordered over two orientations. Inversion dimers are linked by pairs of N—H⋯N hydrogen bonds.[5]
(E)-N'-[(Furan-2-yl)methylene]-benzohydrazideP2₁/c (Monoclinic)----Molecules are linked via intermolecular bifurcated (N,C)—H…O hydrogen bonds, forming chains.[4]
5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterP-1 (Triclinic)9.26811.67115.41472.683The benzofuran and pyrrolidine rings are not coplanar. The crystal packing is stabilized by C-H…O hydrogen bonds and C-H…π interactions.[6]
5-(4-Nitrophenyl)furan-2-carboxylic acidP2₁2₁2₁ (Orthorhombic)----The core furan ring geometry is largely preserved and planar.[7]

Note: Full unit cell parameters were not available in all referenced abstracts. The table highlights the diversity in crystal systems and packing motifs.

A recurring theme in these structures is the near-planarity of the furan or benzofuran ring system, which often influences the overall conformation of the molecule.[7] The substituents dictate the crystal packing, with hydrogen bonding playing a crucial role, especially in amino- and hydrazide-containing derivatives.[4][5] For instance, in 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, N—H⋯N hydrogen bonds generate distinct R²₂[6] loops, forming inversion dimers that are further linked by other weak interactions into a three-dimensional network.[5] This demonstrates how specific functional groups direct the self-assembly of molecules in the crystalline state.

Experimental Protocols: From Synthesis to Structure

The acquisition of high-quality X-ray diffraction data is contingent on a meticulously executed experimental workflow. Each step, from initial synthesis to final data refinement, is a self-validating system where the quality of the output is directly dependent on the precision of the input.

Part 1: Synthesis and Crystallization of 5-Amino-Furan Derivatives

The journey to a crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.

Step-by-Step Synthesis & Crystallization Workflow:

  • Synthesis: A common and effective route to 5-amino-furan derivatives involves the chemical reduction of the corresponding 5-nitro-furan precursor.[8] The starting 5-nitro-furan can often be synthesized using established methodologies like the Paal-Knorr or Feist-Benary furan syntheses, which are robust methods for creating the core furan ring.[9]

  • Purification (Trustworthiness Pillar): It is imperative to purify the crude product to >98% purity. Column chromatography using a silica gel stationary phase with a suitable solvent system (e.g., hexane-ethyl acetate gradient) is the standard method for achieving the requisite purity for crystallization.[9] The causality here is direct: residual starting materials or byproducts can act as "crystal poisons."

  • Solvent Selection for Crystallization: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For many furan derivatives, solvent systems like petroleum ether-ethyl acetate or ethanol have proven effective.[6][7]

  • Slow Evaporation Crystallization (The Gold Standard):

    • Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture in a clean vial. Gentle heating may be applied to ensure complete dissolution.

    • Loosely cover the vial (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent. This is the key to growing large, well-ordered single crystals. Rapid evaporation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or loop and mount them immediately for analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Chemical Synthesis (e.g., Nitro Reduction) Purification Column Chromatography (>98% Purity) Synthesis->Purification Dissolution Dissolve in Minimal Solvent Purification->Dissolution Evaporation Slow Evaporation (Vibration-Free) Dissolution->Evaporation Harvesting Harvest Single Crystal Evaporation->Harvesting

Caption: Workflow for obtaining high-quality single crystals.

Part 2: Single-Crystal X-ray Diffraction and Structure Refinement

With a suitable crystal in hand, the process of elucidating its three-dimensional structure can begin. This workflow is standardized across modern crystallography labs.[7]

Step-by-Step Data Collection & Analysis:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen. This minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to produce a list of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Software packages like SHELX are commonly used for this purpose.[10]

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor) and checked for geometric reasonability to ensure the model is chemically and physically sound.

G cluster_data Data Acquisition cluster_analysis Structure Analysis Mount Crystal Mounting & Cryo-Cooling Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing & Reduction Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Iterative Refinement (Least-Squares) Solve->Refine Validate Final Model Validation Refine->Validate SAR Structure-Activity Relationship (SAR) Analysis Validate->SAR

Caption: Experimental workflow for X-ray crystallographic analysis.

The ultimate goal of this rigorous process is to generate a precise structural model that can be used to understand the molecule's properties. For drug development professionals, this information is invaluable for guiding lead optimization, explaining structure-activity relationships, and designing next-generation therapeutic agents with improved potency and selectivity.[11]

References

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Spectral and X-ray Crystallographic Structure Determination of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide. ResearchGate. Available from: https://www.researchgate.net/publication/288832598_Spectral_and_X-ray_Crystallographic_Structure_Determination_of_E-N'-Furan-2-ylmethylene-benzohydrazide
  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. PubMed. Available from: [Link]

  • (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. Available from: [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC. Available from: [Link]

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. Available from: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Scilit. Available from: [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available from: [Link]

  • (PDF) Crystal Structure of 5-Amino-5′-Ch. Amanote Research. Available from: [Link]

  • Synthesis of diaminofuran derivatives. ResearchGate. Available from: [Link]

  • Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. ResearchGate. Available from: [Link]

  • Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl). -ORCA - Cardiff University. Available from: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. Available from: [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. NIH. Available from: [Link]

  • X-ray crystal structure of 5f shown at the 30% probability level. ResearchGate. Available from: [Link]

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Technical Guide: UV-Vis Spectroscopic Profile of 5-Amino-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

5-Amino-furan-2-carboxylic acid (5-AFCA) represents a challenging but high-value scaffold in medicinal chemistry. Unlike its stable parent compound (2-furoic acid) or its electron-deficient analogs (e.g., 5-nitro-2-furoic acid), 5-AFCA is chemically labile. The electron-rich amino group at the C5 position renders the furan ring highly susceptible to oxidative degradation and ring-opening, often necessitating its handling as a stable ester or salt derivative.

This guide provides a spectroscopic profile based on the stable ethyl/methyl ester derivatives , which serve as the primary reference standards for this pharmacophore. The data presented compares the electronic transitions of the amino-furan system against standard electrophilic and nucleophilic furan derivatives to aid in reaction monitoring and purity assessment.

Spectroscopic Profile

Primary Absorption Characteristics

The UV-Vis spectrum of the 5-amino-furan-2-carboxylate chromophore is characterized by a significant bathochromic (red) shift relative to the unsubstituted furoic acid. This shift arises from the strong mesomeric donation (+M) of the amino lone pair into the furan ring, extending the conjugation length to the carbonyl group.

ParameterValue (Saturated Methanol)Assignment
Primary

293 nm

(Conjugated charge transfer)
Secondary

220 nm

(Furan ring transition)
Appearance Colorless to pale yellowDependent on oxidation state

Technical Note: The absorption at 293 nm is the diagnostic peak for the 5-amino-2-furoate system. Disappearance of this peak or the emergence of broad bands >350 nm typically indicates oxidative decomposition (browning).

Mechanism of Electronic Transition

The 5-amino substituent acts as a strong auxochrome. The non-bonding electrons (


) on the nitrogen atom interact with the 

-system of the furan ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The electron-withdrawing carboxyl group at C2 lowers the Lowest Unoccupied Molecular Orbital (LUMO). This compression of the HOMO-LUMO gap results in the observed red shift from 245 nm (parent) to 293 nm.

Comparative Analysis: Substituent Effects

To validate the identity of 5-AFCA derivatives, it is essential to compare their spectra against structurally related furans. The table below illustrates the impact of electronic substituents on the furan chromophore.

Table 1: Comparative UV-Vis Data of Furan-2-Carboxylic Acid Derivatives
CompoundSubstituent (C5)Electronic Effect

(MeOH/ACN)
Visual Color
2-Furoic Acid -HReference245 - 250 nm Colorless
5-Amino-2-furoate

Strong Donor (+M)293 nm Pale Yellow
5-Nitro-2-furoic Acid

Strong Acceptor (-M)~310 - 340 nm *Yellow/Brown
5-Hydroxymethyl-

Weak Donor (+I)254 nm Colorless

*Note: Nitro-furans exhibit broad absorption tailing into the visible region, responsible for their distinct yellow color.

Visualization of Electronic Effects

The following diagram illustrates the opposing electronic effects that dictate the spectral shifts.

ElectronicEffects cluster_0 Substituent Effects on Furan Chromophore Furoic Furoic Acid (Parent) λmax ≈ 245 nm Amino 5-Amino-2-furoate (Target) λmax ≈ 293 nm (+M Donor) Furoic->Amino Bathochromic Shift (HOMO Elevation) Nitro 5-Nitro-2-furoic Acid (Analog) λmax > 300 nm (-M Acceptor) Furoic->Nitro Bathochromic Shift (Extended Conjugation) caption Fig 1. Divergent electronic pathways leading to red-shifted absorption spectra.

Experimental Protocols

Due to the instability of the free amino acid, the following protocols are recommended for accurate spectral characterization.

Protocol A: Measurement of Stable Ester Derivative

Best for: Routine purity analysis and compound verification.

  • Sample Preparation: Dissolve 1.0 mg of Methyl 5-aminofuran-2-carboxylate (CAS 22600-30-2) in 10 mL of HPLC-grade Methanol.

  • Dilution: Dilute 100

    
    L of stock into 2.9 mL Methanol to achieve ~10-50 
    
    
    
    M concentration.
  • Blanking: Use pure Methanol. Ensure the baseline is flat from 200–400 nm.

  • Acquisition: Scan from 200 nm to 400 nm.

  • Validation: Confirm

    
     at 
    
    
    
    nm.
Protocol B: In Situ Generation (Reduction Route)

Best for: Confirming the formation of the amino species from a nitro precursor.

  • Precursor: Start with Ethyl 5-nitro-2-furoate in Ethanol.

  • Reduction: Treat with

    
     or mild reducing agent.
    
  • Monitoring:

    • T=0: Observe peak at ~310 nm (Nitro).

    • T=End: Peak at ~310 nm disappears; new peak emerges at 293 nm (Amino).

    • Caution: Prolonged exposure to air will cause the 293 nm peak to broaden and shift as oxidation products (imines/oligomers) form.

Workflow Visualization

MeasurementWorkflow cluster_prep Sample Preparation start Start: Spectral Characterization choice Is the Free Acid available? start->choice stable Use Methyl/Ethyl Ester (Stable Standard) choice->stable No (Unstable) unstable Generate In Situ (Reduction of Nitro) choice->unstable Yes (Rare) measure UV-Vis Scan (200-400 nm) Solvent: MeOH or ACN stable->measure unstable->measure analyze Analyze λmax measure->analyze result_amino Peak @ 293 nm (Target Amino Species) analyze->result_amino Bathochromic Shift result_parent Peak @ 245 nm (Unsubstituted/Hydrolysis) analyze->result_parent No Shift caption Fig 2. Decision tree for reliable spectroscopic measurement of labile amino-furans.

References

  • Prousek, J. (1980). Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. Collection of Czechoslovak Chemical Communications.

  • SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC Application Library.[1]

  • Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid Product Information. Cayman Chemical Product Data.

  • NIST Chemistry WebBook. 5-Nitrofuran-2-carboxylic acid Mass and UV Data. National Institute of Standards and Technology.[2][3][4]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Precautionary Approach

Due to the absence of a specific SDS for 5-Amino-furan-2-carboxylic acid, a conservative approach to its handling is warranted. We will extrapolate potential hazards from related furan-containing compounds. Furan and its derivatives have been noted for potential health risks, including liver toxicity in animal studies.[1][2][3] The International Agency for Research on Cancer (IARC) has classified furan as 'possibly carcinogenic to humans' (Group 2B), based on sufficient evidence in experimental animals.[1]

Safety data for analogous compounds such as 2-Furancarboxylic acid and 5-Formyl-2-furancarboxylic acid indicate common hazards including:

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

Therefore, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, with potential for more significant long-term health effects.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. A risk-based approach should be adopted, with the level of PPE adjusted to the scale and nature of the procedure being performed.

Core PPE Requirements

For all operations involving this compound, the following minimum PPE is mandatory:[7][8]

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[7][9]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye damage.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[7]Prevents skin contact and potential irritation or absorption.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills and contamination.[8]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[8]
Enhanced PPE for Specific Operations

Certain procedures may generate aerosols or involve larger quantities of the compound, necessitating a higher level of protection.

OperationAdditional PPERationale
Weighing and Aliquoting (Solid) Use of a chemical fume hood or a ventilated balance enclosure is essential. A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls are insufficient to control dust.Minimizes inhalation of fine particles which can cause respiratory irritation.
Dissolving and Solution Handling Work within a certified chemical fume hood. A face shield worn over safety goggles is strongly recommended.[7][9]Protects against splashes and inhalation of vapors from the solvent and the compound.
Reaction Quenching and Work-up In addition to core PPE, chemical-resistant gloves (e.g., neoprene or butyl rubber) and a chemical-resistant apron should be worn.[10]Provides enhanced protection against larger volume splashes of potentially corrosive or reactive mixtures.

Procedural Workflow for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal prep_ppe Don Core PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup Verify Airflow prep_weigh Weigh Compound prep_setup->prep_weigh Use Ventilated Enclosure exec_dissolve Dissolve Compound prep_weigh->exec_dissolve exec_reaction Perform Reaction exec_dissolve->exec_reaction exec_quench Quench Reaction exec_reaction->exec_quench clean_decontaminate Decontaminate Glassware exec_quench->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff

Caption: A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling the compound, ensure that a current Safety Plan is in place and has been reviewed by all personnel involved.

    • Don the appropriate core PPE as outlined in section 2.1.

    • Prepare your workspace in a certified chemical fume hood, ensuring the sash is at the appropriate height.

    • When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize dust exposure.

  • Execution:

    • For dissolution, add the solid to the solvent slowly to avoid splashing.

    • Conduct all subsequent reaction steps within the chemical fume hood.

    • When quenching the reaction, add the quenching agent slowly and be prepared for any potential exothermic events.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with institutional and local regulations.[4]

    • After completing all work and ensuring the work area is clean, remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed all laboratory chemicals, is predicated on a thorough understanding of potential hazards and a steadfast commitment to safety protocols. By adopting the multi-layered PPE strategy and adhering to the procedural guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors.

References

  • Risks for public health related to the presence of furan and methylfurans in food - PMC - NIH. Available at: [Link]

  • Potential Effects of Furan and Related Compounds on Health | Coffee - Books.
  • Draft Screening Assessment Furan Compounds Group - Canada.ca. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Furan - Hazardous Substance Fact Sheet. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • This compound | C5H5NO3 | CID 12284019 - PubChem. Available at: [Link]

  • Personal Protective Kit (PPE Kit) - BHS Industrial Equipment. Available at: [Link]

  • Personal Protective Equipment - OSHA. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.